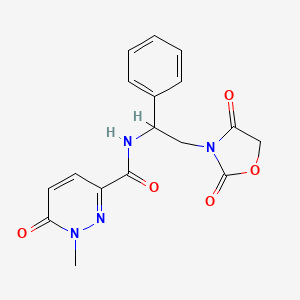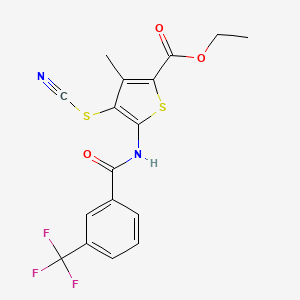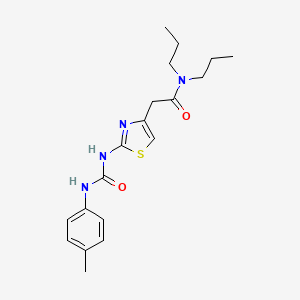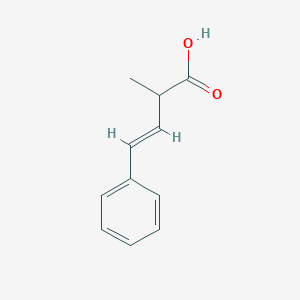
4-Phenyl-2-methyl-3-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-methyl-3-butenoic acid, also known as trans-Styrylacetic acid, is a chemical compound with the linear formula C6H5CH=CHCH2CO2H . It has a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of 4-Phenyl-2-methyl-3-butenoic acid can be achieved through various methods. One such method involves the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid . Another method involves the use of ether solvents like anhydrous diethyl ether .Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-methyl-3-butenoic acid can be represented as C6H5CH=CHCH2CO2H . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Phenyl-2-methyl-3-butenoic acid can undergo various chemical reactions. For instance, it has been shown to react with methoxy-substituted arynes . It can also be converted into its methyl ester derivative .Physical And Chemical Properties Analysis
4-Phenyl-2-methyl-3-butenoic acid has a molecular weight of 162.1852 . It is also known to be light sensitive .Applications De Recherche Scientifique
Inhibitor of Peptidylglycine α-hydroxylating Monooxygenase
4-Phenyl-2-methyl-3-butenoic acid is used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the bioactivation of peptide hormones .
Anti-inflammatory Properties
This compound has anti-inflammatory properties and has been shown to inhibit the growth of ras-mutated epithelial and human lung carcinoma cells . It has been used in animal models of acute and chronic inflammation .
Anti-tumorigenic Properties
4-Phenyl-2-methyl-3-butenoic acid exhibits anti-tumorigenic potential. It has been reported to inhibit the growth of ras-transformed epithelial and human lung carcinoma cells .
Histone Deacetylase (HDAC) Inhibitor
This compound increases the acetylation levels of selected histone subtypes in a dose and time-dependent manner, an effect that is attributable to the inhibition of histone deacetylase (HDAC) enzymes .
Modulation of Signaling Pathways
The inhibition of tumorigenic cell proliferation by 4-Phenyl-2-methyl-3-butenoic acid may be mediated by modulation of signaling pathways involved in growth and survival, especially downregulation of JNK and upregulation of p38 MAPK .
Synthesis of Polyethylene Glycolated Boltorn Coatings
Although this application is not directly related to 4-Phenyl-2-methyl-3-butenoic acid, it’s worth noting that a similar compound, 3-Butenoic acid, has been used in the synthesis of polyethylene glycolated boltorn coatings .
Mécanisme D'action
Target of Action
The primary target of 4-Phenyl-2-methyl-3-butenoic acid is the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . This enzyme plays a crucial role in the bioactivation of peptide hormones . Additionally, 4-Phenyl-2-methyl-3-butenoic acid has been identified as an inhibitor of histone deacetylase (HDAC) enzymes .
Mode of Action
4-Phenyl-2-methyl-3-butenoic acid: interacts with its targets by inhibiting their activity. It inhibits PAM, which has anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells . Furthermore, it increases the acetylation levels of selected histone subtypes in a dose and time-dependent manner, an effect attributable to the inhibition of HDAC enzymes .
Biochemical Pathways
The inhibition of PAM and HDAC enzymes by 4-Phenyl-2-methyl-3-butenoic acid affects several biochemical pathways. The inhibition of PAM can impact the bioactivation of peptide hormones . On the other hand, the inhibition of HDAC enzymes can lead to increased acetylation levels of histones, affecting gene expression . This can result in the modulation of signaling pathways involved in growth and survival, especially downregulation of JNK and upregulation of p38 MAPK .
Result of Action
The molecular and cellular effects of 4-Phenyl-2-methyl-3-butenoic acid ’s action include the inhibition of PAM and HDAC enzymes, leading to changes in peptide hormone bioactivation and histone acetylation respectively . These changes can affect cell growth and survival, potentially inhibiting the growth of certain cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-2-methyl-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNSNYYTGUANTL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175890-13-8 |
Source


|
| Record name | (3E)-2-methyl-4-phenylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


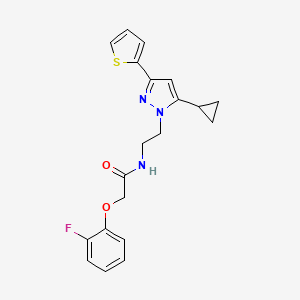
![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)

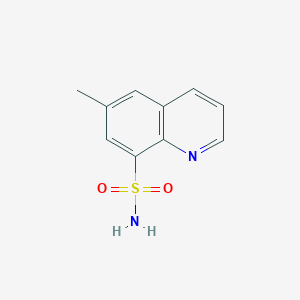
![5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685592.png)
![Di-tert-butyl [methylenebis(oxy)]biscarbamate](/img/structure/B2685593.png)
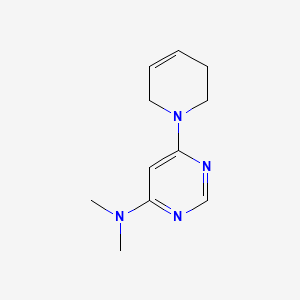
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)
